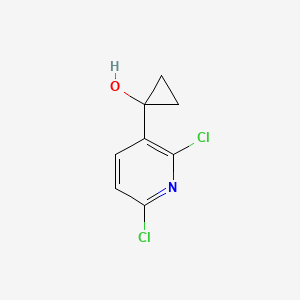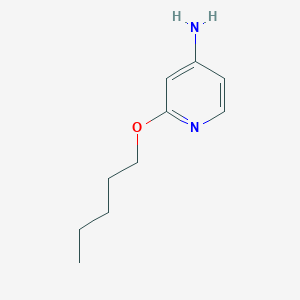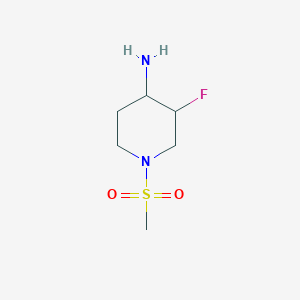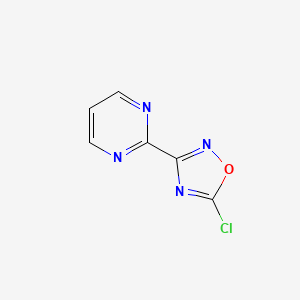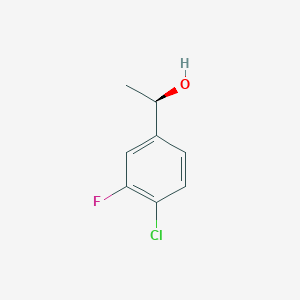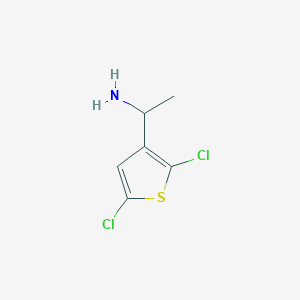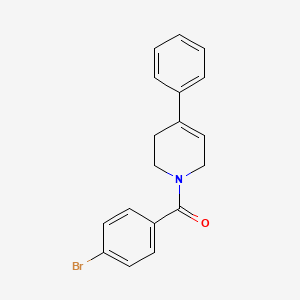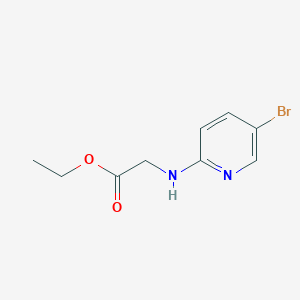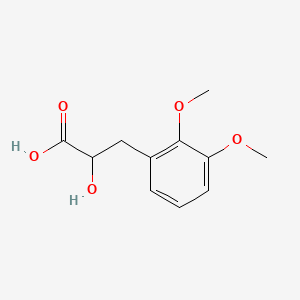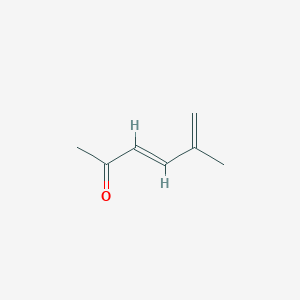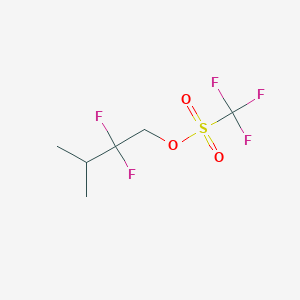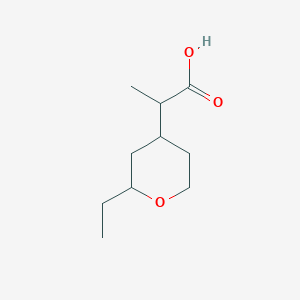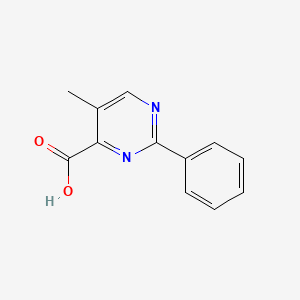
5-Methyl-2-phenylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position, along with a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of an appropriate β-diketone with guanidine. This reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to form the pyrimidine ring.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry is also employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction of the pyrimidine ring can lead to the formation of various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Reduced pyrimidines and their derivatives.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
5-Methyl-2-phenylpyrimidine-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-2-phenylpyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely, but often include key biological processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
4-Methyl-2-phenylpyrimidine-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-Methyl-4-phenylpyrimidine-5-carboxylic acid: Another positional isomer with the carboxylic acid group at the 5-position.
2-phenylpyrimidine-5-carboxylic acid: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-2-phenylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties, reactivity, and biological effects compared to its analogs.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methyl-2-phenylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-7-13-11(14-10(8)12(15)16)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
InChI Key |
GZZCTXXGPDQGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


